An In-Depth Technical Guide to the Function of SWI5 Protein in Saccharomyces cerevisiae
An In-Depth Technical Guide to the Function of SWI5 Protein in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Swi5 (SWItching defective 5) protein in Saccharomyces cerevisiae is a critical zinc-finger transcription factor that plays a pivotal role in the temporal regulation of gene expression, particularly during the M/G1 transition of the cell cycle. Its activity is intricately controlled through a combination of cell cycle-dependent transcription, regulated nuclear localization, and targeted protein degradation. Swi5 is essential for the proper timing of key cellular events, including the exit from mitosis, mother-daughter cell separation, and mating-type switching. This guide provides a comprehensive overview of the core functions of Swi5, its regulatory mechanisms, and key experimental methodologies used to elucidate its biological roles.
Core Functions of SWI5
Swi5p is a member of the C2H2 zinc finger class of transcription factors.[1] Its primary function is to activate the transcription of a specific set of genes required at the boundary between mitosis (M phase) and the first gap phase (G1 phase) of the cell cycle.
1.1. Role in Cell Cycle Progression and Mitotic Exit
A crucial function of Swi5 is to facilitate the exit from mitosis. It achieves this primarily by activating the transcription of the SIC1 gene.[1] Sic1 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically the Clb-Cdc28 kinase complexes that are highly active during mitosis. By promoting the accumulation of Sic1 at the end of mitosis, Swi5 helps to inactivate these mitotic CDKs, a prerequisite for the cell to exit mitosis and enter the G1 phase.[1]
1.2. Regulation of Cell Separation
Swi5 also plays a direct role in the physical separation of mother and daughter cells following mitosis. It activates the transcription of the EGT2 gene, which is involved in the enzymatic degradation of the chitin septum that connects the two cells.[1]
1.3. Mating-Type Switching
Historically, Swi5 was identified for its role in mating-type switching. It is a key activator of the HO endonuclease gene.[1] The HO endonuclease initiates mating-type switching by creating a double-strand break at the MAT locus. This function is restricted to mother cells.
1.4. Other Target Genes
Swi5 regulates a cohort of other genes expressed in late M and early G1 phase, including:
-
ASH1 : Encodes a transcriptional repressor that is localized to the daughter cell nucleus to prevent mating-type switching in daughter cells.[1]
-
PCL9 and PCL2 : These genes encode cyclins that associate with the Pho85 CDK, suggesting a role for this kinase at the end of mitosis.
Regulatory Mechanisms of SWI5 Activity
The function of Swi5 is tightly regulated to ensure its activity is restricted to the correct window of the cell cycle. This regulation occurs at multiple levels: transcription, nuclear localization, and protein stability.
2.1. Transcriptional Regulation
The transcription of the SWI5 gene itself is cell cycle-regulated, peaking in the G2 and M phases. This ensures that the Swi5 protein is synthesized in preparation for its role at the end of mitosis.
2.2. Regulation of Nuclear Localization by Phosphorylation
The primary mechanism controlling Swi5 activity is its regulated nuclear import. Throughout the S, G2, and early M phases of the cell cycle, Swi5 is present in the cytoplasm. Its nuclear localization sequence (NLS) is phosphorylated by the mitotic cyclin-dependent kinase, Cdc28. This phosphorylation prevents Swi5 from being imported into the nucleus.
As cells progress into late anaphase and telophase, the phosphatase Cdc14 is activated. Cdc14 dephosphorylates the NLS of Swi5, unmasking the signal and allowing for its import into the nucleus.[1] This ensures that Swi5 can only access its target genes at the appropriate time.
2.3. Protein Stability and Degradation
Once in the nucleus, Swi5 is active for a short period before it is rapidly degraded during the G1 phase.[2] This rapid degradation is crucial to prevent the inappropriate expression of its target genes, such as HO, in daughter cells and to reset the system for the next cell cycle.
SWI5 Protein Structure and Domains
Swi5 is a 709 amino acid protein with several key functional domains.
-
Zinc Finger Domains: Swi5 contains three C2H2 zinc finger motifs that constitute its DNA-binding domain.[3][4] These fingers are structurally independent and flexibly linked, allowing for specific recognition of its target DNA sequences.[4] Interestingly, the first zinc finger has a novel structure with an additional beta strand and helix, which contributes to its DNA-binding affinity.[5]
-
Nuclear Localization Signal (NLS): Swi5 possesses a nuclear localization signal that is essential for its import into the nucleus. This sequence contains serine residues that are targets for phosphorylation by Cdc28.[2]
-
Activation Domain: Swi5 has a transcriptional activation domain that is responsible for recruiting the transcriptional machinery to its target promoters.
Quantitative Data Summary
| Parameter | Value | Reference |
| Protein Length | 709 amino acids | [1] |
| Molecular Weight | 79.8 kDa | [1] |
| Median Abundance | 1179 +/- 782 molecules/cell | [1] |
| Half-life | 26.8 minutes | [1] |
| mRNA Half-life | ~8 minutes (cell cycle dependent) | [6] |
Signaling Pathways and Logical Relationships
Diagram 1: SWI5 Cell Cycle Regulatory Pathway
Caption: Cell cycle regulation of SWI5 protein function.
Diagram 2: SWI5 Functional Domains and Interactions
Caption: Functional domains of SWI5 and key protein interactions.
Detailed Experimental Protocols
6.1. Chromatin Immunoprecipitation (ChIP) for SWI5
This protocol is designed to identify the genomic regions bound by Swi5 in vivo.
Materials:
-
Yeast strain expressing tagged-Swi5 (e.g., HA, Myc, or TAP tag)
-
YPD medium
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Sonication buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1% SDS, protease inhibitors)
-
Antibody against the tag
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, high salt, LiCl)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
qPCR primers for target and control regions
Procedure:
-
Cell Growth and Crosslinking: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking. Quench the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Lyse cells by bead beating.
-
Chromatin Shearing: Pellet the lysate and resuspend in Sonication Buffer. Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Clarify the sonicated lysate by centrifugation. Incubate the supernatant with the specific antibody overnight at 4°C. Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads using Elution Buffer. Reverse the crosslinks by incubating at 65°C overnight.
-
DNA Purification: Treat with Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for known Swi5 target promoters (e.g., HO, SIC1) and a negative control region.
Diagram 3: Chromatin Immunoprecipitation (ChIP) Workflow
Caption: A typical workflow for a Chromatin Immunoprecipitation experiment.
6.2. Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to study the in vitro binding of Swi5 to a specific DNA sequence.
Materials:
-
Purified recombinant Swi5 protein (and Pho2, if studying cooperative binding)
-
DNA probe (30-50 bp) containing the Swi5 binding site, labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor DNA
-
Native polyacrylamide gel (4-6%)
-
TBE buffer
-
Loading dye (non-denaturing)
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the binding buffer, labeled DNA probe, and poly(dI-dC). Add the purified Swi5 protein (and Pho2 if applicable). Incubate at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room or on ice.
-
Detection:
-
Radioactive probe: Dry the gel and expose it to a phosphor screen or X-ray film.
-
Non-radioactive probe: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Analysis: A "shift" in the migration of the labeled probe (a band that runs higher up the gel) indicates the formation of a DNA-protein complex.
6.3. Cycloheximide Chase Assay for Protein Half-life Determination
This protocol measures the stability of the Swi5 protein.
Materials:
-
Yeast cells
-
YPD medium
-
Cycloheximide (stock solution, e.g., 10 mg/mL)
-
NaOH
-
Laemmli sample buffer
-
Anti-Swi5 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein extraction reagents
Procedure:
-
Cell Growth: Grow yeast cells to mid-log phase.
-
Inhibition of Translation: Add cycloheximide to the culture to a final concentration that effectively inhibits protein synthesis.
-
Time Course Collection: Immediately take a "time 0" sample. Continue to incubate the culture and take samples at various time points (e.g., 15, 30, 45, 60 minutes).
-
Protein Extraction: For each time point, harvest the cells and perform a rapid protein extraction (e.g., by NaOH lysis).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Swi5.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for Swi5 at each time point. Plot the intensity versus time and fit the data to a one-phase decay curve to calculate the half-life of the protein.
Conclusion and Future Directions
The Swi5 transcription factor is a master regulator of the M/G1 transition in Saccharomyces cerevisiae. Its intricate regulation ensures the timely execution of critical cellular processes. While much is known about its core functions and regulation, several areas warrant further investigation. Elucidating the complete set of Swi5 target genes through modern techniques like ChIP-exo will provide a more comprehensive understanding of its regulatory network. Furthermore, investigating the potential interplay of Swi5 with other signaling pathways, particularly in response to cellular stress, could reveal novel layers of regulation. For drug development professionals, understanding the precise mechanisms of cell cycle control, as exemplified by Swi5, can offer insights into designing novel therapeutics that target cell proliferation. The study of Swi5 continues to be a valuable model for understanding the fundamental principles of eukaryotic gene regulation and cell cycle control.
References
- 1. A “Proteomic Ruler” for Protein Copy Number and Concentration Estimation without Spike-in Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Adjacent zinc-finger motifs in multiple zinc-finger peptides from SWI5 form structurally independent, flexibly linked domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
